5 Citep Preferentially Inhibits 3′-Processing, Whereas L-708,906 Selectively Inhibits Strand Transfer: A Mechanistic Dichotomy
In a direct head-to-head comparison using identical oligonucleotide-based IN assays, 5 Citep inhibited 3′-processing with an IC50 of 168.1 ± 33.1 μM but was inactive against DNA strand transfer (IC50 > 690 μM). Conversely, L-708,906 inhibited 3′-processing with an IC50 of 20.5 ± 3.7 μM and strand transfer with an IC50 of 3.5 ± 1.2 μM [1]. Marchand et al. independently confirmed that 5 Citep inhibits 3′-processing at concentrations where L-708,906 is only active on strand transfer [2]. This inverted step selectivity—5 Citep is a 3′-P-preferred inhibitor while L-708,906 is an ST-selective inhibitor—represents a fundamental mechanistic divergence within the DKA class.
| Evidence Dimension | Inhibition of HIV-1 integrase catalytic steps (3′-processing vs strand transfer) |
|---|---|
| Target Compound Data | 5 Citep: 3′-processing IC50 = 168.1 ± 33.1 μM; Strand transfer IC50 > 690 μM (inactive) |
| Comparator Or Baseline | L-708,906: 3′-processing IC50 = 20.5 ± 3.7 μM; Strand transfer IC50 = 3.5 ± 1.2 μM |
| Quantified Difference | 5 Citep is ~8.2-fold less potent on 3′-processing than L-708,906 but >197-fold less potent on strand transfer (essentially inactive). 5 Citep's 3′-P/ST selectivity ratio is <0.24, whereas L-708,906's is ~5.9, indicating opposite step preferences. |
| Conditions | Oligonucleotide-based in vitro assays using recombinant HIV-1 IN; 3′-end processing, overall integration, and strand transfer measured separately; data from Table 1, Pluymers et al. 2002. |
Why This Matters
For scientists procuring a tool compound to study the 3′-processing step of HIV-1 integration specifically, 5 Citep is the only well-characterized DKA that retains 3′-P inhibitory activity while being inactive on strand transfer, enabling step-specific mechanistic dissection without confounding ST inhibition.
- [1] Pluymers W, Pais G, Van Maele B, Pannecouque C, Fikkert V, Burke TR Jr, De Clercq E, Witvrouw M, Neamati N, Debyser Z. Inhibition of human immunodeficiency virus type 1 integration by diketo derivatives. Antimicrob Agents Chemother. 2002 Oct;46(10):3292-7. Table 1. doi: 10.1128/AAC.46.10.3292-3297.2002. PMID: 12234862. View Source
- [2] Marchand C, Zhang X, Pais GC, Cowansage K, Neamati N, Burke TR Jr, Pommier Y. Structural determinants for HIV-1 integrase inhibition by beta-diketo acids. J Biol Chem. 2002 Apr 12;277(15):12596-603. doi: 10.1074/jbc.M110758200. PMID: 11805103. View Source
